5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide
Description
5-Chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide is a synthetic benzamide derivative characterized by a tetrahydroquinoline core substituted with an ethanesulfonyl group at position 1 and a 5-chloro-2-methoxybenzamide moiety at position 5. Its molecular formula is C₂₁H₂₂ClN₂O₄S, with a molecular weight of 433.92 g/mol.
Properties
IUPAC Name |
5-chloro-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O4S/c1-3-27(24,25)22-10-4-5-13-6-8-15(12-17(13)22)21-19(23)16-11-14(20)7-9-18(16)26-2/h6-9,11-12H,3-5,10H2,1-2H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDFZXKLXGRRAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide typically involves multi-step processes:
Formation of the tetrahydroquinoline core: : This step usually begins with the cyclization of an appropriate precursor under acidic conditions to form the quinoline ring.
Chlorination and Methoxylation: : The final steps involve selective chlorination and methoxylation of the aromatic benzamide moiety, which can be achieved using chlorinating agents like thionyl chloride and methoxylating agents under appropriate conditions.
Industrial Production Methods
In an industrial setting, production scales up using optimized reaction conditions to ensure high yield and purity:
Bulk reactions: : Larger volumes and continuous flow reactors can be employed to manage exothermic reactions efficiently.
Purification: : Techniques such as crystallization, distillation, and chromatography are employed to achieve the required purity levels.
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide undergoes various types of chemical reactions:
Oxidation: : Can occur at the tetrahydroquinoline ring to form quinoline derivatives.
Reduction: : May reduce the aromatic ring under strong reducing conditions.
Substitution: : Both the aromatic and heterocyclic rings can undergo substitution reactions, depending on the nature of the substituent and the conditions.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Such as sodium borohydride or lithium aluminum hydride.
Nucleophiles: : Such as amines or thiols for substitution reactions.
Major Products
Depending on the reaction conditions and reagents used, major products include oxidized or reduced derivatives, substituted benzamides, and various sulfonyl derivatives.
Scientific Research Applications
5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide finds applications in various fields:
Chemistry: : As an intermediate in organic synthesis and as a ligand in coordination chemistry.
Biology: : Utilized in the study of enzyme inhibition and receptor binding due to its complex structure.
Medicine: : Potential use in the development of pharmaceuticals, particularly in the treatment of conditions involving inflammation and bacterial infections.
Industry: : Applied in the production of specialty chemicals and as a precursor for more complex molecules.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological molecules:
Molecular targets: : Includes enzymes and receptors, where it may act as an inhibitor or modulator.
Pathways involved: : May interfere with metabolic pathways and signal transduction mechanisms, leading to alterations in cellular activities.
Comparison with Similar Compounds
Comparison with Structurally Analogous Compounds
Compound 1: 5-Chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide (G511-0109)
- Substituent : Furan-2-carbonyl (heterocyclic acyl group).
- Molecular Weight : 410.86 g/mol (C₂₂H₁₉ClN₂O₄).
- Key Properties :
- logP : 4.31 (high lipophilicity).
- Hydrogen Bond Acceptors (HBA) : 4.
- Polar Surface Area (PSA) : 54.85 Ų.
- Lower molecular weight and moderate PSA suggest moderate solubility, though the furan’s electron-rich nature may influence metabolic stability .
Compound 2: 5-Chloro-2-methoxy-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide
- Substituent: 2-Methylpropanoyl (branched aliphatic acyl group).
- Molecular Weight: Not explicitly stated, but estimated at ~403.89 g/mol (C₂₂H₂₂ClN₂O₃).
- Key Properties :
- logP : Likely >4 (similar to Compound 1 due to aliphatic chain).
- HBA : 5 (fewer than Compound 1).
- Analysis: The branched acyl group increases hydrophobicity and may enhance membrane permeability but could reduce target selectivity due to non-specific interactions .
Compound 3: 5-Chloro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide (G513-0184)
- Substituent : 4-Fluorobenzenesulfonyl (aryl sulfonamide).
- Molecular Weight : 482.94 g/mol (C₂₃H₂₀ClFN₂O₄S).
- Key Properties: logP: Not reported, but predicted higher than Compound 1 due to aromatic fluorine. HBA: 7 (highest among analogs). PSA: ~95 Ų (sulfonyl group increases polarity).
Comparative Data Table
| Property | Target Compound (Ethanesulfonyl) | Compound 1 (Furan-2-carbonyl) | Compound 2 (2-Methylpropanoyl) | Compound 3 (4-Fluorobenzenesulfonyl) |
|---|---|---|---|---|
| Molecular Weight (g/mol) | 433.92 | 410.86 | ~403.89 | 482.94 |
| logP | ~3.8 (predicted) | 4.31 | >4 (estimated) | >4.5 (estimated) |
| HBA | 6 | 6 | 5 | 7 |
| PSA (Ų) | ~90 | 54.85 | ~50 | ~95 |
| Key Substituent Feature | Sulfonamide | Heterocyclic acyl | Branched acyl | Fluorinated aryl sulfonamide |
Key Findings and Implications
Substituent Effects on Lipophilicity :
- Aliphatic/heterocyclic acyl groups (Compounds 1–2) yield lower molecular weights and logP values than sulfonamide derivatives (Target Compound, Compound 3).
- The 4-fluorobenzenesulfonyl group (Compound 3) introduces significant polarity but retains lipophilicity due to aromatic fluorine .
Hydrogen-Bonding and Bioactivity :
- Sulfonamide-containing analogs (Target Compound, Compound 3) have higher HBA counts and PSA, favoring interactions with polar binding pockets (e.g., ATP sites in kinases).
- The furan-2-carbonyl group (Compound 1) balances moderate polarity with metabolic stability, making it a candidate for central nervous system targets .
Synthetic Feasibility :
- Ethanesulfonyl (Target Compound) and 4-fluorobenzenesulfonyl (Compound 3) groups require multi-step sulfonylation, whereas acyl derivatives (Compounds 1–2) are simpler to synthesize .
Biological Activity
5-chloro-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2-methoxybenzamide is a complex organic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a unique structural framework that includes a tetrahydroquinoline moiety, chloro, ethanesulfonyl, and methoxy groups, which may contribute to its pharmacological properties.
Chemical Structure
The molecular formula of the compound is , with a molecular weight of approximately 396.88 g/mol. The InChI representation is as follows:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of the tetrahydroquinoline structure is associated with various pharmacological effects.
Antimicrobial Activity
Studies have shown that compounds with similar structures often exhibit inhibitory effects on bacterial growth. For instance, a related series of compounds demonstrated broad-spectrum antimicrobial activity against both fungi and bacteria. Specifically, derivatives of tetrahydroquinoline have been noted for their enhanced antifungal properties compared to antibacterial activity .
Anticancer Potential
The compound's ability to inhibit methionyl-tRNA synthetase suggests potential applications in cancer therapy. Inhibition of this enzyme disrupts protein synthesis in cancer cells, potentially leading to reduced tumor growth. Additionally, the sulfonamide group may contribute to its anticancer efficacy by interacting with specific biological targets involved in tumor progression.
Case Studies and Research Findings
Synthetic Routes
The synthesis of this compound typically involves several key steps:
- Formation of the Quinoline Core : Utilizing the Skraup synthesis method.
- Chlorination : Introduction of the chloro group via thionyl chloride or phosphorus pentachloride.
- Ethanesulfonylation : Employing ethanesulfonyl chloride in the presence of a base.
- Methoxylation : Achieved through methylation using dimethyl sulfate or methyl iodide.
These synthetic pathways are critical for optimizing yield and purity while ensuring the desired biological activity is retained.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
